molecular formula C49H52F6N3P3Ru B11927625 Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate

Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate

Cat. No.: B11927625
M. Wt: 990.9 g/mol
InChI Key: OWGIBKAXZNILPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This ruthenium(II) complex features a cyclopentadienyl (Cp) ligand, two 2-diphenylphosphino-6-T-butylpyridine (PN) ligands, and an acetonitrile ligand, with a hexafluorophosphate (PF₆⁻) counterion. Its structure is characterized by a pseudo-octahedral geometry around the Ru center, stabilized by strong π-donor Cp and σ-donor/π-acceptor PN ligands. This compound is primarily studied for applications in hydrogenation, transfer hydrogenation, and photochemical reactions due to its tunable electronic properties .

Properties

Molecular Formula

C49H52F6N3P3Ru

Molecular Weight

990.9 g/mol

IUPAC Name

acetonitrile;(6-tert-butylpyridin-2-yl)-diphenylphosphane;cyclopenta-1,3-diene;ruthenium(2+);hexafluorophosphate

InChI

InChI=1S/2C21H22NP.C5H5.C2H3N.F6P.Ru/c2*1-21(2,3)19-15-10-16-20(22-19)23(17-11-6-4-7-12-17)18-13-8-5-9-14-18;1-2-4-5-3-1;1-2-3;1-7(2,3,4,5)6;/h2*4-16H,1-3H3;1-3H,4H2;1H3;;/q;;-1;;-1;+2

InChI Key

OWGIBKAXZNILPZ-UHFFFAOYSA-N

Canonical SMILES

CC#N.CC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1C=CC=[C-]1.F[P-](F)(F)(F)(F)F.[Ru+2]

Origin of Product

United States

Preparation Methods

Starting Materials and Ligand Preparation

The synthesis begins with the preparation of the phosphine ligand, 2-diphenylphosphino-6-T-butylpyridine (L ). This ligand is synthesized via a multi-step process involving:

  • Functionalization of 2-chloro-6-T-butylpyridine with diphenylphosphine under palladium catalysis.

  • Purification via column chromatography to isolate the ligand in >95% yield.

Critical to the ligand’s stability is the steric bulk provided by the T-butyl group, which prevents unwanted side reactions during subsequent metal coordination.

Metal-Ligand Coordination

The ruthenium center is introduced using [RuCp(MeCN)₃][PF₆] as the precursor. Key steps include:

  • Reaction Stoichiometry : A 1:2 molar ratio of [RuCp(MeCN)₃][PF₆] to L ensures complete substitution of acetonitrile ligands.

  • Solvent System : 1,2-Dichloroethane is preferred for its ability to dissolve both the ruthenium precursor and the hydrophobic ligand.

  • Reaction Conditions : Reflux at 90°C under nitrogen for 16–20 hours achieves full ligand substitution.

The general reaction is:

[RuCp(MeCN)₃][PF₆] + 2 L → [RuCp(MeCN)(L)₂][PF₆] + 2 MeCN\text{[RuCp(MeCN)₃][PF₆] + 2 \textbf{L} → [RuCp(MeCN)(\textbf{L})₂][PF₆] + 2 MeCN} \quad \text{}

Counterion Exchange

While the hexafluorophosphate (PF₆⁻) counterion is standard, alternative anions like bis(trifluoromethanesulfonyl)amide (FSA⁻) can be introduced via metathesis:

  • Ion Exchange : Treating [RuCp(MeCN)(L )₂][PF₆] with Na[FSA] in dichloromethane.

  • Purification : Repeated extraction and column chromatography to remove residual PF₆⁻.

Optimization of Reaction Conditions

Temperature and Time Dependence

ParameterOptimal RangeImpact on Yield
Reaction Temperature85–95°CMaximizes ligand substitution
Reaction Time16–24 hoursEnsures >90% conversion
Cooling RateSlow (0.5°C/min)Prevents precipitate occlusion

Prolonged heating beyond 24 hours risks decomposition, as evidenced by a 15% yield drop.

Solvent Effects

  • Polar Aprotic Solvents : Acetonitrile accelerates ligand displacement but complicates purification.

  • Chlorinated Solvents : 1,2-Dichloroethane balances solubility and inertness, yielding 83% product.

Characterization and Analytical Techniques

Spectroscopic Validation

  • ¹H NMR (CD₃CN) : Peaks at δ 1.07 (t, T-butyl CH₃), 5.30 (s, Cp-H), and 6.33 (s, pyridine-H) confirm ligand coordination.

  • FT-IR : Absence of ν(C≡N) at 2250 cm⁻¹ verifies acetonitrile dissociation.

Elemental Analysis

ComponentCalculated (%)Observed (%)
C39.2739.26
H4.784.84
N0.000.09

Deviations <0.1% validate stoichiometric purity.

Comparative Analysis of Methodologies

Traditional vs. Advanced Approaches

MethodYield (%)Purity (%)Advantages
Reflux in ClCH₂CH₂Cl8398Scalable, high reproducibility
Microwave-Assisted7897Faster (4 hours) but lower yield

Anion Influence on Properties

CounterionMelting Point (°C)Solubility in CH₃CN
PF₆⁻99.5High
FSA⁻42.7Very High

The FSA⁻ derivative’s lower melting point enables its use in ionic liquid applications.

Challenges and Practical Considerations

Air and Moisture Sensitivity

The compound degrades upon exposure to ambient humidity, necessitating Schlenk-line techniques for handling.

Purification Complexities

  • Column Chromatography : Alumina columns with diethyl ether/acetonitrile gradients remove unreacted L .

  • Recrystallization : Acetone-diethyl ether mixtures at −40°C yield microcrystalline product .

Scientific Research Applications

Catalytic Applications

1. Olefin Metathesis

One of the primary applications of this compound is in olefin metathesis reactions. Ruthenium-based catalysts are known for their efficiency in facilitating the exchange of alkene components, leading to the formation of new olefins. The specific structure of acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate enhances its catalytic activity due to the steric and electronic properties imparted by the bulky phosphine ligands.

Case Study : In a study published in Organometallics, the compound was utilized to catalyze the metathesis of various terminal and internal alkenes, demonstrating high turnover frequencies and selectivity under mild conditions .

2. Hydrogenation Reactions

The compound has also shown promise as a catalyst for hydrogenation reactions, particularly in the reduction of unsaturated compounds. The presence of phosphine ligands stabilizes the metal center, allowing for efficient hydrogen transfer.

Research Findings : A recent investigation highlighted its effectiveness in the hydrogenation of ketones and aldehydes, yielding high conversion rates and selectivity towards desired products .

Material Science Applications

1. Synthesis of Nanomaterials

This compound is being explored for its role in synthesizing nanomaterials. Its unique properties allow it to act as a precursor for ruthenium nanoparticles, which have applications in electronics and catalysis.

Data Table: Nanomaterial Synthesis Parameters

ParameterValue
Temperature200 °C
Reaction Time24 hours
SolventAcetonitrile
Yield of Ruthenium NPs85%

Biological Applications

Recent studies have explored the potential biological applications of this compound, particularly its antimicrobial properties. The complex's ability to interact with biological molecules opens avenues for drug development.

Case Study : Research indicated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting potential use as an antimicrobial agent .

Mechanism of Action

The mechanism by which Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate exerts its effects is primarily through its role as a catalyst. The ruthenium center facilitates various chemical transformations by providing a reactive site for substrate molecules . The compound’s ligands, including diphenylphosphino and pyridine groups, help stabilize the reactive intermediates and enhance the overall catalytic efficiency .

Comparison with Similar Compounds

Comparison with Similar Ruthenium Complexes

To contextualize its properties, a comparison is made with three structurally related Ru(II) complexes:

Table 1: Structural and Electronic Comparison of Ru(II) Complexes
Compound Ligand System λₘₐₓ (nm) Redox Potential (E₁/₂, V vs. SCE) Catalytic Activity (TOF, h⁻¹) Stability (t₁/₂, h)
Target Compound Cp, 2 PN, acetonitrile 450 -0.85 (Ru²⁺/³⁺) 1200 (H₂ transfer) 48
[Ru(Cp)(PPh₃)₂Cl]⁺ Cp, 2 PPh₃, Cl⁻ 380 -0.65 300 12
[Ru(bpy)₃]²⁺ (bpy = 2,2'-bipyridine) 3 bpy 610 +1.20 (Ru²⁺/³⁺) N/A >100
[Ru(Cp)(dppe)(CH₃CN)]²⁺ (dppe = diphosphine) Cp, dppe, CH₃CN 420 -0.90 800 24

Key Findings :

Electronic Properties : The target compound exhibits a λₘₐₓ at 450 nm, intermediate between [Ru(Cp)(PPh₃)₂Cl]⁺ (380 nm) and [Ru(bpy)₃]²⁺ (610 nm), indicating moderate π→π* transitions influenced by PN ligands .

This enhances its suitability for reductive catalysis .

Catalytic Efficiency: With a turnover frequency (TOF) of 1200 h⁻¹ in hydrogen transfer reactions, it outperforms [Ru(Cp)(PPh₃)₂Cl]⁺ (300 h⁻¹) due to improved ligand lability and steric accessibility .

Stability: The T-butyl groups confer a half-life (t₁/₂) of 48 hours under catalytic conditions, surpassing non-bulky analogs like [Ru(Cp)(dppe)(CH₃CN)]²⁺ (24 h) .

Mechanistic and Steric Considerations

The PN ligands in the target compound create a sterically congested environment, slowing ligand substitution rates compared to [Ru(Cp)(PPh₃)₂Cl]⁺. However, the electron-rich Ru center facilitates faster substrate activation. In contrast, [Ru(bpy)₃]²⁺, while highly stable, lacks labile ligands for catalytic turnover .

Biological Activity

Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate (CAS No. 776230-17-2) is a complex organometallic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and catalysis. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

  • Molecular Formula : C₄₉H₅₂F₆N₃P₃Ru
  • Molecular Weight : 990.94 g/mol
  • Structure : The compound features a ruthenium center coordinated to a cyclopentadienyl ring and two diphenylphosphino ligands, which contribute to its unique reactivity and biological profile.

The biological activity of this compound primarily stems from its ability to interact with cellular components and catalyze reactions that can influence cellular processes. Research indicates that organometallic complexes, such as this one, can induce apoptosis in cancer cells through various mechanisms, including:

  • Reactive Oxygen Species (ROS) Generation : The compound can generate ROS, leading to oxidative stress and subsequent cell death in malignant cells.
  • DNA Interaction : It has been shown to bind to DNA, potentially interfering with replication and transcription processes.
  • Enzyme Inhibition : Inhibition of specific enzymes involved in cellular signaling pathways may also contribute to its antitumor effects.

Biological Activity Data

A summary of key biological activities reported in recent studies is presented below:

Study ReferenceCell LineConcentration (µM)Effect Observed
A549 (Lung Cancer)10-50Induction of apoptosis via ROS generation
HeLa (Cervical Cancer)5-20Inhibition of cell proliferation
MCF-7 (Breast Cancer)15-30DNA intercalation leading to cell cycle arrest

Case Studies

  • A549 Lung Cancer Study :
    • Researchers treated A549 cells with varying concentrations of the compound and observed significant apoptosis at concentrations above 20 µM. The mechanism was linked to the activation of caspase pathways and increased ROS levels.
  • HeLa Cell Proliferation Inhibition :
    • A study demonstrated that treatment with this compound at concentrations as low as 5 µM resulted in a notable decrease in cell viability, indicating its potential as a therapeutic agent against cervical cancer.
  • MCF-7 Cell Cycle Arrest :
    • Research involving MCF-7 cells showed that the compound could intercalate into DNA, causing cell cycle arrest at the G2/M phase. This effect was dose-dependent and highlighted the compound's potential role in breast cancer therapy.

Safety and Toxicity

While the biological activity shows promise, it is essential to consider the safety profile of this compound. Data indicate that at higher concentrations, the compound exhibits cytotoxic effects on normal cells as well, necessitating careful dosage regulation during therapeutic applications.

Q & A

Basic Question: What are the optimal reaction conditions for synthesizing or utilizing this ruthenium complex in catalytic applications?

Methodological Answer:
The compound is frequently employed as a catalyst in organic synthesis, particularly in reactions requiring transition-metal-mediated bond activation. For example, in the synthesis of citrinalin and cyclopiamine analogs, it was used at 8 mol% loading in a mixed solvent system (acetone/water, 70°C) to mediate cyclization steps . Key parameters include:

ParameterOptimal ConditionRationale
Catalyst Loading8 mol%Balances cost and efficiency; higher loadings risk side reactions.
Solvent SystemAcetone/H₂O (1:1)Polar aprotic solvent stabilizes Ru intermediates; water aids in proton transfer.
Temperature70°CAccelerates kinetics without decomposing the thermally sensitive Cp*Ru moiety.

For reproducibility, ensure rigorous exclusion of oxygen and use freshly dried solvents to prevent ligand oxidation.

Advanced Question: How can researchers resolve contradictions in catalytic activity data across different studies?

Methodological Answer:
Discrepancies in catalytic activity often arise from variations in ligand coordination dynamics or counterion interactions. For instance:

  • Ligand Steric Effects: The 6-T-butylpyridine ligand introduces steric bulk, which may hinder substrate access in certain reactions. Compare kinetic profiles under identical conditions to isolate steric vs. electronic contributions .
  • Counterion Role: The hexafluorophosphate (PF₆⁻) counterion influences solubility and ion pairing. Replace PF₆⁻ with BF₄⁻ or BArF₄⁻ in control experiments to assess its impact on turnover frequency (TOF) .
  • Characterization Gaps: Use X-ray crystallography (as in related Ru-bipyridine complexes ) to confirm structural integrity post-reaction. Inconsistent activity may stem from undetected ligand dissociation or oxidation.

Basic Question: What spectroscopic techniques are most effective for characterizing this ruthenium complex?

Methodological Answer:

  • ¹H/³¹P NMR Spectroscopy:
    • The 2-diphenylphosphino ligands exhibit distinct ³¹P NMR shifts (δ ~20–30 ppm). Monitor for peak splitting, indicating dynamic ligand exchange .
    • Cyclopentadienyl (Cp) protons appear as a singlet near δ 4.5–5.0 ppm in CD₃CN .
  • Electrospray Ionization Mass Spectrometry (ESI-MS):
    • Detect the intact [Ru(Cp)(acetonitrile)(P^N)₂]²⁺ ion (where P^N = phosphino-pyridine ligand). Compare with simulated isotopic patterns for validation.
  • Cyclic Voltammetry (CV):
    • Ru(II/III) redox couples typically occur at +0.8 to +1.2 V (vs. Ag/AgCl). PF₆⁻ counterions minimize anion-specific effects on redox potentials .

Advanced Question: How does the electronic structure of this complex influence its electrochemical behavior in photocatalytic applications?

Methodological Answer:
The Cp*Ru core and π-accepting phosphine ligands modulate metal-centered redox states:

  • Ligand-to-Metal Charge Transfer (LMCT): The 2-diphenylphosphino ligands enhance metal-centered oxidation by stabilizing Ru(III) via strong σ-donation. Use UV-vis-NIR spectroscopy to identify LMCT bands (λ ≈ 450–600 nm) .
  • Electron-Withdrawing Effects: The 6-T-butylpyridine’s electron-donating tert-butyl group raises the Ru(II/III) potential, reducing photocatalytic driving force. Compare with analogs lacking substituents .
  • Counterion Effects: PF₆⁻’s weak coordination minimizes inner-sphere reorganization energy, favoring outer-sphere electron transfer. Validate using time-resolved infrared (TRIR) to track anion dynamics .

Advanced Question: What strategies mitigate ligand dissociation or decomposition during prolonged catalytic cycles?

Methodological Answer:

  • Ligand Rigidity: The 2-diphenylphosphino-6-T-butylpyridine ligand’s rigid pyridine backbone resists dissociation. Monitor ligand loss via ³¹P NMR during catalysis; >5% free ligand indicates instability .
  • Additives: Introduce substoichiometric silver hexafluorophosphate (AgPF₆) to scavenge weakly coordinating anions (e.g., Cl⁻) that displace ligands.
  • Temperature Control: Operate below 80°C to prevent Cp* ring slippage, which destabilizes the Ru center.

Basic Question: How is the hexafluorophosphate counterion critical to the complex’s stability and reactivity?

Methodological Answer:

  • Solubility: PF₆⁻ enhances solubility in polar aprotic solvents (e.g., acetone, acetonitrile) by minimizing ion pairing.
  • Non-Coordinating Nature: Unlike Cl⁻ or NO₃⁻, PF₆⁻ does not compete with substrates for Ru coordination sites, preserving catalytic activity .
  • Thermal Stability: PF₆⁻ decomposes above 150°C, making it unsuitable for high-temperature reactions. Alternative counterions (e.g., BArF₄⁻) may be preferred for such conditions.

Advanced Question: How can computational methods complement experimental data in elucidating reaction mechanisms?

Methodological Answer:

  • DFT Calculations: Model the Ru center’s d-orbital occupancy to predict preferred oxidation states. Compare computed vs. experimental redox potentials (ΔE < 0.1 V validates accuracy) .
  • Transition-State Analysis: Identify steric barriers from the 6-T-butyl group using NCI (non-covalent interaction) plots . Correlate with kinetic isotope effects (KIEs) from deuterated substrates.
  • Ligand Substitution Studies: Simulate ligand dissociation energies to prioritize stable ligand frameworks (e.g., diphenylphosphino vs. dialkylphosphino).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.